molecular formula C5H6N2O2 B1282206 1-(2-Amino-1,3-oxazol-5-YL)ethanone CAS No. 87005-17-2

1-(2-Amino-1,3-oxazol-5-YL)ethanone

Cat. No. B1282206
CAS RN: 87005-17-2
M. Wt: 126.11 g/mol
InChI Key: BXULNSJILNIAEU-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-oxazol-5-yl)ethanone is a heterocyclic compound that features an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored in recent studies. A novel method for synthesizing 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones has been developed, which involves a consecutive three-component synthesis starting from propargyl amine and acid chlorides. This process is based on an amidation-coupling-cycloisomerization (ACCI) sequence, which is a multi-step reaction that efficiently constructs the oxazole ring .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is typically confirmed using various spectroscopic methods. For instance, the structures of some newly synthesized compounds have been elucidated using FT-IR, 1H/13C NMR-spectroscopic methods, including COSY, HSQC, and HMBC experiments . These techniques allow for the detailed analysis of the molecular framework and the confirmation of the expected chemical structure.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For example, the reaction of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) under reflux conditions in ethanol provides a convenient synthesis route for related compounds . This demonstrates the reactivity of the oxazole ring and its utility in creating complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their heterocyclic structure. These compounds often exhibit significant antimicrobial activity, which is a valuable property in pharmaceutical applications. For instance, some synthesized oxazole derivatives have shown potential activity against both bacteria and fungi, which is comparable to standard drugs like Cefotaxime and Nystatin . The antimicrobial properties are likely due to the presence of the oxazole ring and its interaction with biological targets.

Scientific Research Applications

  • Chemical Synthesis

    • “1-(2-Amino-1,3-oxazol-5-yl)ethanone” is a heterocyclic building block used in chemical synthesis . The presence of the carbonyl group (C=O) in the molecule suggests potential applications in material science.
    • As for the outcomes, the compound can serve as a starting point for the development of novel therapeutic agents through medicinal chemistry exploration.
  • Medicinal Chemistry

    • Oxazole, the core structure in “1-(2-Amino-1,3-oxazol-5-YL)ethanone”, is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been synthesized and screened for various biological activities .
    • The methods of application in medicinal chemistry involve the synthesis of various oxazole derivatives and their screening for biological activities .
    • The outcomes of these studies have shown that substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
  • Material Science

    • The presence of the carbonyl group (C=O) in the molecule suggests potential applications in material science. The specific methods of application or experimental procedures would depend on the particular material being synthesized or studied. Unfortunately, detailed technical parameters are not available in the sources I found.
    • As for the outcomes, the compound could serve as a starting point for the development of novel materials through chemical synthesis.
  • Synthesis of Oxazolines

    • Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities .
    • The methods of application involve the synthesis of various oxazoline derivatives .
    • The outcomes of these studies have shown that oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Safety And Hazards

The compound has a hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral for hazard classifications .

properties

IUPAC Name

1-(2-amino-1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULNSJILNIAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517650
Record name 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1,3-oxazol-5-YL)ethanone

CAS RN

87005-17-2
Record name 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 132.3 g (0.80 mole) of 2-bromo-1-hydroxy-3-oxo-1-butene, 120.1 g (2.0 mole) of urea, and 1.85 l of acetone was heated at reflux with overhead stirring for one hour. The mixture was concentrated and the oil residue was taken up into 600 ml of water, then made basic with concentrated ammonium hydroxide. After sitting at room temperature for 0.5 hour, a precipitate formed. This was collected, and dried in vacuo to give 61.1 g of crude product. The filtrate was again concentrated and the oil residue taken up in 50 ml of water and again made basic with concentrated ammonium hydroxide. After sitting overnight a second crop of crude product, amounting to 17.6 g was isolated. Both crops were combined and recrystallized from methanol to give 50.3 g (50%) of 5-acetyl-2-amino-oxazole, m.p. 214°-215° C.
Quantity
132.3 g
Type
reactant
Reaction Step One
Name
Quantity
120.1 g
Type
reactant
Reaction Step One
Quantity
1.85 L
Type
solvent
Reaction Step One

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